An In-depth Technical Guide to 2-Amino-4-bromo-5-fluorophenol: A Key Building Block for Novel Therapeutics
An In-depth Technical Guide to 2-Amino-4-bromo-5-fluorophenol: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Phenols in Medicinal Chemistry
In the landscape of modern drug discovery, halogenated aromatic compounds serve as indispensable building blocks for the synthesis of complex molecular architectures with tailored biological activities. Among these, 2-Amino-4-bromo-5-fluorophenol stands out as a strategically functionalized scaffold. Its unique arrangement of an amino group, a bromine atom, and a fluorine atom on a phenolic ring offers a versatile platform for the development of novel therapeutics, particularly in the realm of targeted cancer therapies. The interplay of these functional groups modulates the electronic properties, metabolic stability, and binding interactions of derivative molecules, making this compound a subject of significant interest for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of the properties, synthesis, safety, and applications of 2-Amino-4-bromo-5-fluorophenol, grounded in authoritative sources and practical insights.
Physicochemical and Structural Properties
2-Amino-4-bromo-5-fluorophenol, with the CAS number 1016234-89-1 , is a substituted aromatic compound whose physicochemical properties are pivotal to its utility in organic synthesis.[1][2] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1016234-89-1 | [1][2] |
| Molecular Formula | C₆H₅BrFNO | [1][2] |
| Molecular Weight | 206.01 g/mol | [1][2] |
| Physical Form | Powder or crystals; Dark brown solid | |
| Boiling Point (Predicted) | 288.7 ± 40.0 °C | [2] |
| pKa (Predicted) | 8.21 ± 0.23 | |
| Storage | Sealed in a dry environment at room temperature. |
Synthesis of 2-Amino-4-bromo-5-fluorophenol: A Plausible Synthetic Route
While a direct, step-by-step experimental protocol for the synthesis of 2-Amino-4-bromo-5-fluorophenol is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route can be constructed from established chemical transformations of its precursors. The most logical pathway involves the nitration of a suitable bromofluorophenol followed by the reduction of the nitro group.
A key precursor for this synthesis is 4-bromo-5-fluoro-2-nitrophenol. The synthesis of 2-Amino-4-bromo-5-fluorophenol can be achieved via the reduction of this nitro-intermediate.
Experimental Protocol: Reduction of 4-Bromo-5-fluoro-2-nitrophenol
This protocol is adapted from a general procedure for the reduction of a nitro group on a similarly substituted phenolic ring.
Materials:
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4-Bromo-5-fluoro-2-nitrophenol
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Sodium dithionite (Na₂S₂O₄)
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Ethanol
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Water
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Diethyl ether or Ethyl acetate
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Anhydrous sodium sulfate
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Saturated aqueous sodium chloride solution
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-5-fluoro-2-nitrophenol in ethanol.
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Heat the solution to reflux.
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Prepare a suspension of sodium dithionite in water.
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Slowly add the sodium dithionite suspension to the refluxing ethanolic solution of the nitrophenol.
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Continue to reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove any inorganic salts that have precipitated.
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Partially concentrate the filtrate under reduced pressure to remove a significant portion of the ethanol.
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Add a saturated aqueous solution of sodium chloride to the remaining aqueous solution and extract the product with diethyl ether or ethyl acetate (3 x volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield crude 2-amino-4-bromo-5-fluorophenol.
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The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for 2-Amino-4-bromo-5-fluorophenol is not widely available, a predicted analysis based on its structure and data from analogous compounds is provided.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Amino-4-bromo-5-fluorophenol in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, as well as the protons of the amino and hydroxyl groups.
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Aromatic Protons: Two signals are expected in the aromatic region (typically 6.0-7.5 ppm).
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One doublet for the proton at the C6 position, with coupling to the fluorine atom.
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One doublet for the proton at the C3 position, with coupling to the fluorine atom.
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Amino (-NH₂) Protons: A broad singlet is expected, with a chemical shift that can vary depending on the concentration and solvent.
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Hydroxyl (-OH) Proton: A broad singlet is also expected for the phenolic proton, the chemical shift of which is also solvent and concentration-dependent.
A patent describing the synthesis of this compound provides the following experimental ¹H-NMR data (400 MHz, DMSO-d6): δ: 4.65 (br s, 2H, NH₂), 6.60 (d, J = 11.3 Hz, 1H ArH), 6.76 (d, J = 7.8 Hz, 1H, ArH), 9.80 (br s, 1H, OH).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the aromatic ring. The chemical shifts will be influenced by the attached functional groups:
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The carbon attached to the hydroxyl group (C1) is expected to be in the range of 140-155 ppm.
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The carbon attached to the amino group (C2) will be shifted upfield due to the electron-donating nature of the amine.
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The carbon attached to the bromine atom (C4) will be shifted downfield.
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The carbon attached to the fluorine atom (C5) will show a large C-F coupling constant.
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The remaining two aromatic carbons (C3 and C6) will appear in the typical aromatic region (110-130 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-4-bromo-5-fluorophenol is expected to exhibit characteristic absorption bands for its functional groups:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
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N-H Stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
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C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
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C-N Stretch: In the range of 1250-1350 cm⁻¹.
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C-O Stretch: Around 1200-1260 cm⁻¹.
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C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.
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C-Br Stretch: Typically below 1000 cm⁻¹.
Safety and Handling
2-Amino-4-bromo-5-fluorophenol is a chemical that requires careful handling in a laboratory setting. The following safety information is based on available Material Safety Data Sheets (MSDS) for this and structurally similar compounds.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated.
Handling and Storage:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Avoid contact with skin, eyes, and clothing.
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Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery and Development
The strategic placement of reactive and modulating functional groups makes 2-Amino-4-bromo-5-fluorophenol a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for targeted cancer therapy.
Role as a Scaffold for Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics that interfere with the signaling pathways that control cell growth, proliferation, and survival. The 2-aminophenol core is a common feature in many kinase inhibitors, as the amino and hydroxyl groups can form crucial hydrogen bonding interactions with the hinge region of the kinase active site.
The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
The fluorine atom at the 5-position can enhance the metabolic stability of the molecule by blocking potential sites of metabolism. Furthermore, fluorine can modulate the pKa of the phenolic hydroxyl group and engage in favorable interactions with the target protein, potentially increasing binding affinity.
Conclusion
2-Amino-4-bromo-5-fluorophenol is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its unique combination of reactive and modulating groups provides a robust platform for the synthesis of novel therapeutics, particularly kinase inhibitors. While some of its physicochemical properties are not yet fully characterized in the public domain, a strong foundation of knowledge from related compounds allows for its effective utilization in a research setting. Adherence to appropriate safety protocols is essential when handling this compound. As the demand for targeted and effective therapies continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
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PubChem. 2-Amino-4-bromo-5-fluorophenol. National Center for Biotechnology Information. [Link]
- Thermo Fisher Scientific.
- Fisher Scientific.
- Sigma-Aldrich.
- BenchChem. A Comparative Guide to the NMR Spectral Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol.
- Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0061116).
- SpectraBase. 2-Amino-1-(4-bromo-2-fluoro-phenyl)-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile - Optional[1H NMR] - Spectrum.
- ACD/Labs.
- ResearchG
